molecular formula C9H12ClNO2 B3354386 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester CAS No. 58921-31-6

1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester

Cat. No. B3354386
Key on ui cas rn: 58921-31-6
M. Wt: 201.65 g/mol
InChI Key: RNGKOJHPUXPCRV-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

N-Chlorosuccinimide (1.77 g, 13.25 mmol) was added to a solution of ethyl 3,5-dimethyl-2-pyrrole carboxylate (2.11 g, 12.62 mmol) in chloroform (45 mL). The reaction mixture was stirred at room temperature for 24 h and then poured into 2 N NaOH. The organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a crude solid. The crude solid was dissolved in hot MeOH, cooled to room temperature, and the precipitate was collected by filtration (493 mg, 19%). MS (ES) MH+: 174 for C9H12ClNO2.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[CH:14]=[C:13]([CH3:15])[NH:12][C:11]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].[OH-].[Na+]>C(Cl)(Cl)Cl.CO>[Cl:1][C:14]1[C:10]([CH3:9])=[C:11]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[NH:12][C:13]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
2.11 g
Type
reactant
Smiles
CC1=C(NC(=C1)C)C(=O)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration (493 mg, 19%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC=1C(=C(NC1C)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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